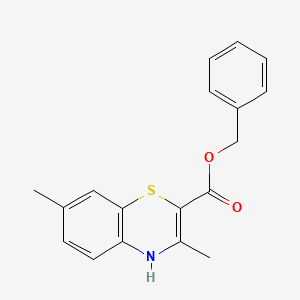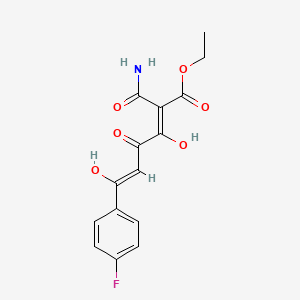![molecular formula C19H17NO7 B11078187 ethyl 5-({[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B11078187.png)
ethyl 5-({[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-{[(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a furan ring, a chromenyl moiety, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenyl Moiety: The chromenyl moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Formamido Group: The formamido group is introduced via a formylation reaction, often using formic acid or formamide as the formylating agents.
Coupling with the Furan Ring: The furan ring is coupled with the chromenyl moiety through a condensation reaction, typically using a catalyst such as a Lewis acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the chromenyl moiety to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and chromenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone derivatives, while reduction can produce dihydrochromenyl compounds.
Scientific Research Applications
ETHYL 5-{[(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways, such as the apoptotic pathway in cancer cells, leading to cell death or growth inhibition.
Comparison with Similar Compounds
ETHYL 5-{[(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE can be compared with other similar compounds, such as:
Coumarin Derivatives: Similar in structure but may differ in biological activity and chemical reactivity.
Furan Derivatives: Share the furan ring but have different substituents, leading to varied properties.
Chromene Derivatives: Contain the chromene moiety but differ in the functional groups attached.
The uniqueness of ETHYL 5-{[(8-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHYL}FURAN-2-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17NO7 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
ethyl 5-[[(8-methoxy-2-oxochromene-3-carbonyl)amino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H17NO7/c1-3-25-19(23)15-8-7-12(26-15)10-20-17(21)13-9-11-5-4-6-14(24-2)16(11)27-18(13)22/h4-9H,3,10H2,1-2H3,(H,20,21) |
InChI Key |
MBUVXCQJJACRDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}(2-phenylhydrazinylidene)ethanoate](/img/structure/B11078110.png)
![1-(1-Naphthylmethyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11078117.png)
![N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11078122.png)
![N-{1-[(diphenylmethyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide](/img/structure/B11078128.png)
![1-(3-Chloro-4-methylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B11078136.png)
![2-butyl-7-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11078143.png)
![7-Phenyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11078147.png)


![2-chloroethyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B11078171.png)

![5-acetyl-3-amino-4-(1H-indol-3-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11078174.png)
![4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid](/img/structure/B11078178.png)

